2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, also known as DMBA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Scientific Research Applications
Biological and Chemical Properties
Research on related acetamide and benzothiazole derivatives has revealed a wide range of biological activities. For example, studies on sulfonamides, which share a functional group similarity with the mentioned compound, have shown their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Novel drugs incorporating sulfonamide groups have exhibited significant antitumor activity, suggesting a continuous interest in developing new sulfonamides for selective applications in medicine, including antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Synthetic and Application Potential
The chemical modification of biopolymers, such as xylan derivatives, demonstrates the potential for creating new materials with specific properties. This includes the development of novel ethers and esters, which can be tailored for various applications, including drug delivery systems. Such research points to the versatility of acetamide and benzothiazole derivatives in synthesizing materials with desired functional properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact and Toxicology
The environmental impact and toxicology of related compounds, such as parabens (which share structural similarities with benzothiazole derivatives), have been studied, indicating their ubiquitous presence in surface water and sediments. This research underscores the need for understanding the environmental fate and behavior of such chemicals, including potential endocrine-disrupting effects, and their stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-5-13(12(2)8-11)9-17(21)20-18-19-15-7-6-14(25(3,22)23)10-16(15)24-18/h4-8,10H,9H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBDQIWOSLSANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide |
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